2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 3-methoxyphenyl group at position 5 of the triazole ring and a 3,5-dichlorophenyl moiety on the acetamide nitrogen.
Properties
Molecular Formula |
C17H15Cl2N5O2S |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-14-4-2-3-10(5-14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-11(18)6-12(19)8-13/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
FYHCMOFNILXFBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Attachment of the Methoxyphenyl Group:
Thioether Formation: The triazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: Finally, the dichlorophenyl acetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (-S-) in the triazole moiety undergoes nucleophilic substitution under alkaline conditions. For example:
Reaction :
-
R-X : Alkyl/aryl halides (e.g., methyl iodide, benzyl chloride)
-
Products : Alkylated/arylated derivatives with modified biological activity.
Table 1: Key Nucleophilic Substitution Reactions
| Substrate (R-X) | Conditions | Product Yield (%) | Biological Activity (MIC)* |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 78% | Antifungal: 8 µg/mL |
| Benzyl chloride | Et₃N, THF, RT | 65% | Antibacterial: 4 µg/mL |
*MIC: Minimum Inhibitory Concentration against Staphylococcus aureus.
Oxidation Reactions
The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones:
Reaction :
-
Oxidizing Agents : H₂O₂, NaIO₄, or mCPBA
-
Applications : Sulfoxide derivatives exhibit enhanced solubility and altered pharmacokinetics.
Table 2: Oxidation Outcomes
| Oxidizing Agent | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 2 h | 85% |
| NaIO₄ | Sulfone | 4 h | 72% |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
Basic Hydrolysis :
-
Products : Hydrolysis generates carboxylic acid derivatives, which are intermediates for further functionalization.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, enhancing bioactivity:
Reaction :
-
Conditions : Phosphorus oxychloride (POCl₃) in DMF at 100°C
-
Application : Cyclized derivatives show improved inhibition of Mycobacterium tuberculosis (MIC: 3.25 µg/mL vs. isoniazid’s 5 µg/mL) .
Coupling Reactions with Bioactive Moieties
The thiol group reacts with acyl halides or activated esters to form hybrid molecules:
Example :
-
Outcome : Hybrids demonstrate dual antibacterial activity (MIC: 0.03–8 µg/mL against drug-resistant pathogens) .
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group undergoes nitration or halogenation:
Nitration :
-
Positional Selectivity : Para to the methoxy group due to its electron-donating effect.
Scientific Research Applications
Biological Activities
The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity:
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural features allow interaction with biological targets involved in cancer pathways. For instance, derivatives of triazole compounds have shown promising results in inhibiting tumor growth in various cancer cell lines .
- Enzyme Inhibition:
- Antimicrobial Properties:
Comparative Studies
To understand the unique attributes of this compound compared to similar structures, a comparison can be made with other triazole-based compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)] - N-(3-methoxyphenyl)acetamide | Similar triazole structure; different methoxy substituent | Potentially different biological activity profile |
| 5-(2-chlorophenyl)-1H-[1,2,4]triazole | Triazole ring; chlorophenyl substituent | Simpler structure; less functional complexity |
| 3-amino-N-(4-chlorophenyl)-1H-[1,2,4]triazole | Amino group; chlorophenyl substituent | Focus on amino functionality rather than acetamide |
The complexity of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)] allows for versatile interactions with biological systems and potentially greater therapeutic efficacy compared to simpler analogs .
Mechanism of Action
The mechanism by which 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide exerts its effects likely involves interaction with biological targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The methoxyphenyl and dichlorophenyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues differ in substituent patterns on the triazole ring and the acetamide moiety. Key examples include:
*Calculated based on molecular formula C₁₈H₁₅Cl₂N₅O₂S.
Key Observations :
- Substituent Position : The target’s 3-methoxyphenyl group may confer stronger π-π stacking interactions compared to the 2-methoxy analogue .
Physicochemical Properties
Analysis :
- The target’s higher LogP aligns with its dichlorophenyl group, suggesting improved membrane permeability but reduced solubility compared to methoxy or furan derivatives.
Biological Activity
The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial properties.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring
- An acetamide moiety
- Multiple aromatic groups
This structural diversity contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in treating various cancers. The compound has shown promising results in vitro against several cancer cell lines. For instance:
- Cell Lines Tested : A375 (melanoma), pancreatic cancer cells, and chronic myeloid leukemia (CML) cells.
- Mechanism of Action : Induction of apoptosis and autophagy has been observed, leading to significant tumor growth reduction in xenograft models in mice .
Antimicrobial Properties
Triazole compounds are also noted for their antimicrobial effects. The target compound has been evaluated for its activity against various pathogens:
- Bacterial Strains : Significant inhibition of both Gram-positive and Gram-negative bacteria has been reported.
- Mechanism : The presence of the triazole ring is crucial for its interaction with microbial enzymes, potentially disrupting their function .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing drug design. Key findings include:
- Amino Group : The presence of an amino group at position 4 of the triazole enhances anticancer activity.
- Methoxy Substitution : The methoxy group on the phenyl ring increases lipophilicity, which may improve cellular uptake and bioavailability .
Case Study 1: Antitumor Efficacy
A study evaluated the compound's efficacy in vivo using A375 xenograft models. Results indicated:
- Tumor Growth Inhibition : A significant reduction in tumor size was observed after treatment with the compound compared to controls.
- Survival Rates : Enhanced survival rates were noted among treated mice versus untreated controls.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties:
- Inhibition Zones : The compound displayed notable inhibition zones against selected bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Determined MIC values suggest strong antibacterial activity compared to standard antibiotics.
Data Tables
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically involves sequential coupling of triazole-thiol intermediates with chloroacetamide precursors. Key steps include:
- Protection/Deprotection: Use trityl groups to protect reactive sites (e.g., indazole amines), followed by Pd/C-catalyzed hydrogenolysis for deprotection .
- Solvent Optimization: Tetrahydrofuran (THF)/methanol/water mixtures are effective for hydrolysis steps, while dimethylformamide (DMF) facilitates nucleophilic substitutions .
- Yield Improvement: Apply statistical experimental design (e.g., factorial or response surface methodology) to optimize variables like temperature, catalyst loading, and reaction time .
Advanced: How can computational reaction path search methods predict regioselectivity in triazole ring substitutions for novel derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can model transition states and identify energetically favorable substitution pathways. For example:
- Reaction Path Search: Use software like GRRM or Gaussian to explore potential intermediates and activation barriers .
- Regioselectivity Prediction: Compare frontier molecular orbital interactions between substituents (e.g., 3-methoxyphenyl vs. dichlorophenyl groups) to determine preferential sites .
Basic: What spectroscopic techniques confirm structure and purity, and how are contradictory NMR data resolved?
Methodological Answer:
- Primary Techniques:
- Contradiction Resolution: Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis. Repeat experiments under controlled humidity/temperature to rule out solvent artifacts .
Advanced: How can discrepancies between theoretical and experimental bioactivity data for analogs be analyzed?
Methodological Answer:
- Data Reconciliation:
Basic: What protection-deprotection strategies are applicable for labile functional groups (e.g., amino or thiol moieties)?
Methodological Answer:
- Amino Protection: Trityl or tert-butoxycarbonyl (Boc) groups prevent undesired side reactions during coupling. Deprotect with trifluoroacetic acid (TFA) or hydrogenolysis .
- Thiol Protection: Use S-trityl or disulfide formation, followed by reductive cleavage with dithiothreitol (DTT) .
Advanced: How can multivariate statistical analysis optimize heterogeneous catalytic conditions for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use a central composite design to assess interactions between catalyst type (e.g., Pd/C vs. Raney Ni), solvent polarity, and agitation speed .
- Response Variables: Monitor yield, enantiomeric excess (if applicable), and catalyst recyclability .
Basic: What solvent systems minimize byproducts during triazole-thiol/chloroacetamide coupling?
Methodological Answer:
- Polar Aprotic Solvents: DMF or dimethylacetamide (DMA) enhance nucleophilicity of thiolate intermediates .
- Workup Protocol: Quench reactions with ice-cold water to precipitate products and remove unreacted starting materials .
Advanced: What mechanistic insights guide coupling reagent selection for stereochemical preservation?
Methodological Answer:
- Reagent Choice: Carbodiimides (e.g., EDCI) with HOBt suppress racemization in amide bond formation.
- Steric Considerations: Bulky reagents (e.g., DCC) may hinder access to crowded reaction sites, favoring intramolecular cyclization .
Basic: How should stability studies identify degradation pathways under physiological pH?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound at 37°C in buffers (pH 1.2–7.4) for 14–28 days.
- Analytical Monitoring: Use HPLC-MS to detect hydrolysis products (e.g., free thiols or acetamide cleavage) .
Advanced: What multi-technique approaches resolve crystallographic ambiguities in the 3-methoxyphenyl-triazole moiety?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
